4-Benzyl-3-[3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one
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Overview
Description
4-Benzyl-3-[3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-[3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one typically involves multiple steps, starting with the preparation of the core oxazolidin-2-one ring. This can be achieved through the cyclization of amino acids or their derivatives under acidic or basic conditions. The subsequent introduction of the benzyl and tert-butoxyphenyl groups requires careful control of reaction conditions to ensure the correct positioning and attachment of these substituents.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-3-[3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Benzyl-3-[3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in its own right. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Benzyl-3-[3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Benzyl-3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one: A structural analog with a similar core structure but different substituents.
3-Benzyl-4-oxo-1-piperidinecarboxylate:
This comprehensive overview highlights the significance of 4-Benzyl-3-[3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-benzyl-3-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-17(19-10-12-21(13-11-19)29-24(2,3)4)14-22(26)25-20(16-28-23(25)27)15-18-8-6-5-7-9-18/h5-13,17,20H,14-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJJTDMJJLFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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